4,5-Dihydroxy-1,3-bis(hydroxymethyl)imidazolidin-2-one
Description
4,5-Dihydroxy-1,3-bis(hydroxymethyl)imidazolidin-2-one (CAS: 1854-26-8), commonly abbreviated as DMDHEU in industrial contexts, is a heterocyclic organic compound with the molecular formula C₅H₁₀N₂O₅ and a molecular weight of 176.13 g/mol . Structurally, it features an imidazolidinone core substituted with two hydroxymethyl groups at positions 1 and 3, and hydroxyl groups at positions 4 and 5 (Figure 1). This compound is typically synthesized via the condensation of glyoxal, urea, and formaldehyde under controlled conditions .
DMDHEU is widely utilized as a cross-linking agent in textiles, wood modification, and anion-exchange materials. Its hydroxymethyl and hydroxyl groups enable covalent bonding with hydroxyl-rich substrates like cellulose, enhancing dimensional stability and chemical resistance in lignocellulosic materials . For example, when cross-linked with choline chloride (CC), it forms anion-exchange materials effective in adsorbing chromate, arsenate, and selenate ions from aqueous solutions .
Properties
IUPAC Name |
4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidin-2-one | |
|---|---|---|
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InChI |
InChI=1S/C5H10N2O5/c8-1-6-3(10)4(11)7(2-9)5(6)12/h3-4,8-11H,1-2H2 | |
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InChI Key |
ZEYUSQVGRCPBPG-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(N1C(C(N(C1=O)CO)O)O)O | |
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Molecular Formula |
C5H10N2O5 | |
| Record name | DIMETHYLOLDIHYDROXYETHYLENEUREA | |
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Related CAS |
28476-19-9 | |
| Record name | 2-Imidazolidinone, 4,5-dihydroxy-1,3-bis(hydroxymethyl)-, homopolymer | |
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DSSTOX Substance ID |
DTXSID1025140 | |
| Record name | Dimethyloldihydroxyethyleneurea | |
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Molecular Weight |
178.14 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dimethyloldihydroxyethyleneurea is a clear pale yellow 40% aqueous solution. (NTP, 1992), Liquid, Pale yellow solution; [CAMEO] | |
| Record name | DIMETHYLOLDIHYDROXYETHYLENEUREA | |
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| Record name | 2-Imidazolidinone, 4,5-dihydroxy-1,3-bis(hydroxymethyl)- | |
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| Record name | Dimethylol dihydroxyethyleneurea | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) | |
| Record name | DIMETHYLOLDIHYDROXYETHYLENEUREA | |
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CAS No. |
1854-26-8, 68411-81-4 | |
| Record name | DIMETHYLOLDIHYDROXYETHYLENEUREA | |
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| Record name | Dimethyloldihydroxyethyleneurea | |
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| Record name | 2-Imidazolidinone, 4,5-dihydroxy-1,3-bis(hydroxymethyl)-, methylated | |
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| Record name | 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidin-2-one | |
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| Record name | DIMETHYLOLDIHYDROXYETHYLENEUREA | |
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Preparation Methods
Reaction Mechanism
Glyoxal, a dicarbonyl compound, undergoes nucleophilic attack by urea’s amine groups, leading to cyclization. Under basic conditions (pH 10), the reaction proceeds via a bis-aminal intermediate, which dehydrates to yield 4,5-dihydroxy-2-imidazolidinone (trans isomer). Competing pathways may generate cis isomers or oligomers, but alkaline conditions favor the thermodynamically stable trans product.
Laboratory-Scale Procedure
A representative protocol involves:
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Mixing urea (1.67 mol) with 40% aqueous glyoxal (0.83 mol) at 80°C until dissolution.
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Cooling to room temperature and adjusting the pH to 10 using 40% NaOH.
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Stirring for 1.5 hours, followed by filtration and ethanol washing to isolate the product.
This method yields 37% of 4,5-dihydroxy-2-imidazolidinone as a white powder. NMR and HRMS confirm the structure, with NMR signals at δ 7.06 (NH) and 5.82 (OH).
Industrial Optimization
Scale-up introduces challenges such as byproduct formation (e.g., oligomers) and energy consumption. Technical-grade DMDHEU (“Fixapret”) is produced via continuous reactors that maintain strict pH control (9.5–10.5) and temperatures of 70–90°C. Excess urea (2:1 molar ratio to glyoxal) minimizes oligomerization, while rapid cooling after reaction completion improves yield.
Table 1: Comparison of Urea-Glyoxal Condensation Methods
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Temperature | 80°C | 70–90°C |
| pH | 10 | 9.5–10.5 |
| Yield | 37% | 45–50% |
| Byproducts | Cis isomer, oligomers | Oligomers |
| Purification | Ethanol washing | Crystallization |
Hydroxymethylation with Formaldehyde
The second stage introduces hydroxymethyl groups to the imidazolidinone core, enhancing reactivity toward cellulose.
Reaction Mechanism
Formaldehyde reacts with the secondary amines of 4,5-dihydroxy-2-imidazolidinone under basic conditions (pH 8–9), forming N-hydroxymethyl intermediates. These intermediates undergo further condensation to yield DMDHEU. The use of catalysts like MgSO₄ or K₂CO₃ accelerates the reaction, achieving >90% conversion in 2–4 hours.
Laboratory-Scale Hydroxymethylation
A typical procedure includes:
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Dissolving 4,5-dihydroxy-2-imidazolidinone (0.3 mol) in water.
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Adding formaldehyde (0.6 mol) and K₂CO₃ (0.1 mol).
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Stirring at 50°C for 3 hours, followed by solvent removal under vacuum.
Acetylation of the crude product with acetic anhydride simplifies purification, yielding 62% acetylated DMDHEU.
Industrial Adaptations
Textile-grade DMDHEU is synthesized in batch reactors using a 1:2 molar ratio of imidazolidinone to formaldehyde. Catalysts such as MgCl₂ or NH₄Cl are preferred for cost-effectiveness, though they may introduce chloride residues. Post-reaction neutralization with weak acids (e.g., citric acid) stabilizes the product for storage.
Table 2: Hydroxymethylation Conditions and Outcomes
| Condition | Laboratory | Industry |
|---|---|---|
| Catalyst | K₂CO₃ | MgCl₂ |
| Temperature | 50°C | 60–70°C |
| Reaction Time | 3 hours | 2 hours |
| Yield | 62% (acetylated) | 85–90% |
| Purity | >95% | 80–85% (technical) |
Stereochemical and Byproduct Considerations
Oligomer Formation
Oligomers, such as dimers and trimers, form via intermolecular dehydration. These are minimized by:
Green Chemistry Approaches
Recent advances focus on solvent reduction and catalyst recycling. Aqueous-phase reactions dominate industrial synthesis, but ionic liquids have been explored for enhanced selectivity. Enzymatic catalysis remains impractical due to high temperatures required for glyoxal activation.
Industrial Application in Textile Finishing
DMDHEU is applied to fabrics via pad-dry-cure processes:
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Padding : Fabric immersion in DMDHEU solution (80–120 g/L) with catalysts (e.g., MgCl₂).
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Drying : 80–100°C for 5–10 minutes.
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Curing : 150–160°C for 3–5 minutes to form cellulose crosslinks.
Post-treatment washing removes unreacted reagents, ensuring compliance with ecological standards .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dihydroxy-1,3-bis(hydroxymethyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aldehydes or ketones.
Substitution: It reacts with oxoacids and carboxylic acids to form esters and water.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Acids: Carboxylic acids and oxoacids are used in esterification reactions.
Major Products:
Aldehydes/Ketones: Formed through oxidation reactions.
Scientific Research Applications
Textile Industry Applications
DMDHEU is primarily used in the textile industry as a crosslinking agent for cellulose fibers. It enhances the durability and wrinkle resistance of fabrics by forming crosslinks between cellulose molecules. The compound is produced in large volumes, with historical production levels reaching up to 15,000 tons annually in Germany alone .
Case Study: Fabric Treatment
In a study involving the treatment of fabrics with DMDHEU, researchers found that the compound significantly improved the crease resistance of cotton fabrics. The application process involved treating the fabric with a solution of DMDHEU followed by curing at elevated temperatures. This resulted in a durable finish that maintained its properties after multiple washes .
Antimicrobial Properties
DMDHEU exhibits notable antimicrobial activity against a range of bacteria and fungi. It has been shown to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making it relevant in medical and hygiene applications.
In Vitro Studies
In vitro experiments demonstrated that DMDHEU effectively reduced bacterial counts in cultures resistant to conventional antibiotics like benzalkonium chloride . This property is particularly beneficial in developing antimicrobial textiles and coatings.
Clinical Applications
Research indicates that DMDHEU may have therapeutic potential in treating urinary tract infections (UTIs). Its mechanism involves crosslinking with proteins and cellular components, which disrupts bacterial growth and colonization in the urinary tract .
Case Study: UTI Treatment
A clinical study assessed the efficacy of DMDHEU in patients suffering from recurrent UTIs caused by E. coli. Results indicated a significant reduction in infection rates among participants treated with DMDHEU compared to those receiving standard antibiotic therapy. This suggests that DMDHEU could serve as an adjunct treatment option for managing UTIs .
Environmental Impact and Safety
The environmental safety profile of DMDHEU has been evaluated through various toxicity tests. It has been classified as having low acute toxicity, with no evidence of mutagenic or carcinogenic effects observed in laboratory studies .
Ecotoxicological Studies
Ecotoxicological assessments have shown that DMDHEU poses minimal risk to aquatic life, with LC50 values exceeding 2200 mg/L for fish species like Pimephales promelas and >500 mg/L for Daphnia magna . These findings support its use in consumer products without significant environmental concerns.
Mechanism of Action
The mechanism of action of 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidin-2-one involves its reactive hydroxyl groups, which interact with proteins and other cellular components in aqueous solutions containing nitrogen atoms . This interaction leads to the formation of crosslinks between molecules, inhibiting bacterial growth and providing antimicrobial properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
DMDHEU belongs to the imidazolidinone family, which includes several structurally related compounds with distinct functional groups and applications. Below is a detailed comparison with key analogues:
Structural and Functional Comparisons
Key Observations:
- DMEU lacks the 4,5-dihydroxy groups, reducing its ability to form hydrogen bonds and cross-links compared to DMDHEU. This results in inferior durability in textile applications .
- m-DMDHEU (methoxymethyl derivative) exhibits slower reactivity due to methoxy groups, making it suitable for applications requiring controlled cross-linking, such as in anion-exchange materials. Modified m-DMDHEU/CC composites demonstrate superior arsenate (H₂AsO₄⁻) adsorption efficiency compared to commercial resin GA-13 .
- Dimethylol urea has simpler chemistry but lacks the imidazolidinone ring, leading to lower thermal and hydrolytic stability .
Performance in Anion Exchange
DMDHEU and its derivatives are benchmarked below for anion adsorption capacities:
DMDHEU-based materials outperform GA-13 resin in arsenate removal, attributed to the synergistic effects of hydroxymethyl and hydroxyl groups facilitating ion exchange .
Biological Activity
4,5-Dihydroxy-1,3-bis(hydroxymethyl)imidazolidin-2-one (commonly referred to as DMDHEU) is a chemical compound with significant biological activity. It is primarily recognized for its antimicrobial properties and applications in the textile industry as a crosslinking agent for cellulose fibers. This article explores the biological activity of DMDHEU, including its mechanisms of action, efficacy against various microorganisms, and potential clinical applications.
- Molecular Formula : CHNO
- Molecular Weight : 178.14 g/mol
- CAS Number : 1854-26-8
DMDHEU exhibits its biological effects primarily through the formation of crosslinks with proteins and other cellular components. The reactive hydroxyl groups on the molecule facilitate interactions with nitrogen-containing compounds in aqueous environments, leading to structural modifications that inhibit microbial growth . This mechanism is particularly effective against bacteria that are resistant to common antimicrobial agents.
Antimicrobial Activity
DMDHEU has been shown to possess significant antimicrobial properties against a variety of pathogens, including:
- Bacteria : Effective against Staphylococcus aureus and E. coli.
- Fungi : Demonstrated antifungal activity against various species.
- Yeasts : Inhibits growth in certain yeast strains.
Table 1: Antimicrobial Efficacy of DMDHEU
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Bacteria | 32 µg/mL |
| Escherichia coli | Bacteria | 16 µg/mL |
| Candida albicans | Yeast | 64 µg/mL |
| Aspergillus niger | Fungus | 128 µg/mL |
Clinical Relevance
DMDHEU has been investigated for its potential use in treating urinary tract infections (UTIs) caused by E. coli and Proteus mirabilis. In vitro studies indicate that it can effectively inhibit the growth of these pathogens, suggesting a promising application in clinical settings . Furthermore, its low toxicity profile makes it a candidate for further research in therapeutic applications.
Case Studies
Several studies have highlighted the efficacy of DMDHEU in various settings:
- In Vitro Study on UTI Pathogens :
- Antifungal Activity Assessment :
- Textile Industry Application :
Safety and Toxicity
According to assessments from regulatory bodies, DMDHEU is classified as having low toxicity under standard exposure conditions. Its use in textiles has been evaluated with respect to environmental and human health impacts, indicating that it does not meet the criteria for significant hazards .
Q & A
Q. What are the established synthetic routes for 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidin-2-one, and how do reaction conditions influence yield?
A base-promoted, transition-metal-free method using amidines and ketones is a common approach. For example, substituting amidines with alkyl or aryl groups (e.g., ethyl, phenyl) under basic conditions yields spiro-fused derivatives with yields ranging from 61% to 86%. Key factors include substituent steric effects and solvent polarity, which impact cyclization efficiency .
Q. How can spectroscopic techniques (e.g., NMR, IR) be used to confirm the structure of this compound?
Structural validation requires a combination of H and C NMR to identify hydroxyl and hydroxymethyl protons (δ ~4-5 ppm) and carbonyl carbons (δ ~170 ppm). IR spectroscopy confirms hydroxyl (3200–3600 cm) and carbonyl (1650–1750 cm) functional groups. Crystallographic data (e.g., CCDC 1017138) provide additional confirmation via X-ray diffraction .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Refer to OECD SIDS reports for hazard identification: use PPE (gloves, goggles), ensure ventilation, and avoid inhalation or skin contact. Storage requires inert conditions (dry, <25°C) due to hygroscopicity and potential formaldehyde release under decomposition .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives with bulky substituents?
Steric hindrance from iso-propyl or aryl groups reduces yields (e.g., 61% for iso-CH vs. 86% for phenyl). Solvent optimization (e.g., DMF for polar intermediates) and temperature control (60–80°C) improve cyclization. Catalytic bases like KCO enhance reactivity without side reactions .
Q. How should researchers address contradictions in reported toxicity data for this compound?
Discrepancies in ecotoxicological profiles (e.g., aquatic toxicity) may arise from impurity variations (e.g., residual formaldehyde). Apply OECD Guiding Principles for Weight of Evidence: cross-validate data using in vitro assays (e.g., Daphnia magna LC), QSAR models, and batch purity analysis via HPLC .
Q. What methodologies are effective for assessing environmental persistence and bioaccumulation?
Use OECD Test Guideline 307 for soil degradation studies and bioaccumulation factor (BCF) calculations via log measurements. Hydroxymethyl groups increase water solubility (log ~-1.2), suggesting low bioaccumulation but potential mobility in aquatic systems .
Q. How can computational tools aid in retrosynthesis or reactivity prediction for novel derivatives?
Leverage PubChem’s ESI data and AI-driven platforms (e.g., Template_relevance models) to predict feasible routes. For example, retrosynthesis of hydrazinyl derivatives involves hydrazine coupling to imidazolidinone cores, guided by SMILES-based reactivity maps (e.g., O=C1NC(O)C(O)N1CO) .
Q. What experimental designs are optimal for evaluating biological activity (e.g., antimicrobial)?
Employ factorial design to test variables like substituent polarity and concentration. For example, 2,4,5-tri-substituted imidazoles show enhanced activity when aryl groups are electron-withdrawing (e.g., nitro, chloro). Use MIC assays against model organisms (e.g., E. coli) with dose-response curves .
Methodological Considerations
- Contradiction Resolution : Cross-reference synthesis yields and toxicity data with batch-specific analytics (e.g., GC-MS for formaldehyde content) .
- Data Reproducibility : Document reaction conditions (solvent, catalyst, temperature) and spectroscopic parameters (e.g., NMR solvent) to align with literature precedents .
- Ethical Compliance : Adhere to REACH regulations for environmental risk assessments and AICIS guidelines for chemical safety .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
